2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid
Overview
Description
2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid is a chemical compound with the molecular formula C8H18N2O4S. It is known for its role as a buffer substance, particularly in biological and biochemical research. This compound is often used to maintain the pH of solutions in a stable range, making it valuable in various experimental settings .
Mechanism of Action
Target of Action
It’s worth noting that this compound is a derivative of piperazine, a common moiety in many pharmaceutical drugs, which often targets neurotransmitter receptors in the nervous system .
Mode of Action
Piperazine derivatives often interact with their targets by mimicking or blocking the natural ligands of these receptors, thereby modulating their activity . The hydroxyethyl group and acetic acid moiety in the compound could potentially influence its binding affinity and selectivity to its targets.
Biochemical Pathways
Given its structural similarity to other piperazine derivatives, it may be involved in modulating neurotransmission pathways, particularly those involving serotonin, dopamine, or gaba .
Pharmacokinetics
Many piperazine derivatives are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Modulation of neurotransmitter receptors can lead to a variety of effects, depending on the specific receptors targeted and the nature of the modulation (ie, agonism or antagonism) .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of many compounds. For instance, the compound’s pKa value suggests that its ionization state, and therefore its reactivity and solubility, could be influenced by pH . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of biochemical applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid is widely used in scientific research due to its buffering capacity. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media to provide a stable pH environment for cell growth and maintenance.
Medicine: Utilized in pharmaceutical formulations to ensure the stability of active ingredients.
Industry: Applied in the production of biochemical reagents and diagnostic kits
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanesulfonic acid (HEPES): Another widely used buffer with similar properties but different molecular structure.
2-(4-(2-Hydroxyethyl)piperazin-1-yl)propionic acid: Similar buffering capacity but with a different side chain
Uniqueness
2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid is unique due to its specific buffering range and stability under various experimental conditions. Its ability to maintain pH without interfering with biological processes makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c11-6-5-9-1-3-10(4-2-9)7-8(12)13/h11H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEKKKPFXABURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374736 | |
Record name | [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124335-65-5 | |
Record name | [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124335-65-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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